Terpinolène

Vue d'ensemble

Description

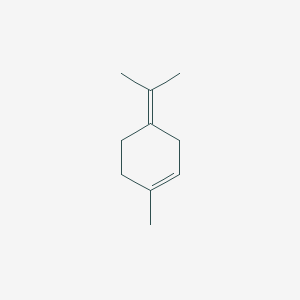

Le terpinolène est un monoterpène naturel que l'on trouve couramment dans les huiles essentielles de diverses plantes, notamment les conifères, l'arbre à thé, les pommes et certains agrumes . Il est connu pour son arôme frais, boisé, floral et parfois citronné, ce qui en fait un ingrédient populaire dans l'industrie des parfums . Le this compound est également présent dans certaines souches de cannabis, contribuant à leurs profils aromatiques uniques . La formule moléculaire du this compound est C₁₀H₁₆, et il existe sous forme de liquide incolore à température ambiante avec un point d'ébullition d'environ 186°C .

Applications De Recherche Scientifique

Terpinolene has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry .

Chemistry:

- Used as a precursor in the synthesis of other chemical compounds.

- Studied for its reactivity and potential as a green solvent.

Biology:

- Investigated for its role as a natural insect repellent.

- Studied for its potential antioxidant properties.

Medicine:

- Preliminary studies suggest terpinolene may have anti-inflammatory and sedative effects .

- Potential use in traditional medicine for its calming effects.

Industry:

Mécanisme D'action

Target of Action

Terpinolene, a monoterpene found in a variety of herbs, is known for its diverse biological effects . It has been reported to interact with various molecular targets, including pro-inflammatory cytokines, transcription factors, autophagy machinery, reactive oxygen species (ROS), and membrane receptors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and apoptosis .

Mode of Action

Terpinolene interacts with its targets to induce a range of changes. For instance, it has been shown to reduce inflammation symptoms by decreasing the release of pro-inflammatory cytokines . It also has the potential to inhibit cell proliferation by down-regulating AKT1 expression, a protein involved in cell proliferation and apoptosis . Furthermore, terpinolene has been reported to have antioxidant, larvicide, and insecticide activities .

Biochemical Pathways

The biosynthesis of terpinolene involves the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of isoprenyl diphosphate synthase (IDS). This produces acyclic and achiral isoprenyl diphosphate/pyrophosphate (ID, C5n) intermediates including geranyl pyrophosphate (GPP, C10), which are considered universal terpenoid precursors . The terpinyl cation can be quenched through deprotonation, resulting in a plethora of monocyclic monoterpenes, e.g., limonene, terpinolene, and β-phellandrene .

Pharmacokinetics

One study has shown that phenethyl alcohol, a major metabolite found in a formulation containing terpinolene, was rapidly absorbed, with tmax occurring within 1 hour after oral administration .

Result of Action

Terpinolene has been reported to induce apoptotic cell death via oxidative stress and mitochondrial impairment . It has also been shown to increase intracellular ROS production in certain cell types . Moreover, terpinolene is known for its uplifting and energizing effects, providing a sense of focus and motivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of terpinolene. For instance, light spectra can modulate the production of terpenoids in plants . Furthermore, terpenoids, including terpinolene, play an important role in plant-environment interactions, such as plant-plant, plant-insect, and plant-animal interactions . Understanding these interactions can provide insights into the ecological functions of terpinolene and its potential applications.

Analyse Biochimique

Biochemical Properties

Terpinolene, as a monoterpene, plays a significant role in the biochemical reactions of the plants it is found in . These enzymes control the production of Terpinolene and other monoterpenes, contributing to the chemical variability observed in different plant species .

Cellular Effects

Monoterpenes like Terpinolene are known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Terpinolene involves its interaction with monoterpene synthases. For instance, the α-pinene/terpinolene synthase from Taiwania cryptomerioides was shifted to produce Terpinolene predominantly by the single site mutation . This suggests that Terpinolene’s production can be controlled at the molecular level through enzyme modification .

Metabolic Pathways

Terpinolene is part of the monoterpenoid biosynthetic pathway, which involves various enzymes and cofactors

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le terpinolène peut être synthétisé par diverses méthodes. Une approche courante consiste en l'isomérisation de l'alpha-pinène, un processus qui peut être catalysé par des acides tels que l'acide sulfurique ou l'acide chlorhydrique . Une autre méthode consiste en la cyclisation du myrcène, qui peut être réalisée en utilisant des catalyseurs comme le chlorure d'aluminium .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction des huiles essentielles de plantes comme la noix de muscade, l'arbre à thé et les conifères par distillation à la vapeur . Ce processus implique de faire passer de la vapeur à travers la matière végétale, ce qui provoque l'évaporation des huiles essentielles. Les vapeurs de vapeur et d'huile sont ensuite condensées, et l'huile est séparée de l'eau .

Analyse Des Réactions Chimiques

Types de réactions : Le terpinolène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Substitution : L'halogénation du this compound peut se produire en utilisant des halogènes comme le chlore ou le brome, produisant des dérivés halogénés.

Principaux produits formés :

Oxydation : Oxyde de this compound

Réduction : p-Menthane

Substitution : Dérivés halogénés du this compound

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie .

Chimie :

- Utilisé comme précurseur dans la synthèse d'autres composés chimiques.

- Étudié pour sa réactivité et son potentiel en tant que solvant vert.

Biologie :

- Investigated for its role as a natural insect repellent.

- Studied for its potential antioxidant properties.

Médecine :

- Des études préliminaires suggèrent que le this compound peut avoir des effets anti-inflammatoires et sédatifs .

- Utilisation potentielle en médecine traditionnelle pour ses effets calmants.

Industrie :

- Largement utilisé dans l'industrie des parfums comme parfum dans les savons, les parfums et les produits de soins personnels .

- Utilisé dans l'industrie alimentaire et des boissons comme agent aromatisant en raison de son goût légèrement sucré et citronné .

5. Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique des interactions avec diverses cibles moléculaires et voies . Par exemple, son activité antibactérienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes, conduisant à la mort cellulaire . Les propriétés antioxydantes du this compound seraient dues à sa capacité à piéger les radicaux libres et à réduire le stress oxydatif . De plus, ses effets sédatifs peuvent être liés à son interaction avec le système nerveux central, bien que les voies exactes restent à élucider complètement .

Comparaison Avec Des Composés Similaires

Le terpinolène est souvent comparé à d'autres monoterpènes similaires tels que l'alpha-pinène, le bêta-pinène et le limonène .

Composés similaires :

Alpha-pinène : Connu pour son arôme de pin et ses propriétés anti-inflammatoires.

Bêta-pinène : Similaire à l'alpha-pinène mais avec un profil aromatique légèrement différent.

Limonène : Trouvé dans les agrumes, connu pour son arôme d'agrumes et ses propriétés anticancéreuses potentielles.

Unicité du this compound :

- Le this compound est unique dans sa combinaison d'arôme frais, boisé et floral, qui est moins fréquente parmi les autres monoterpènes .

- Il a une température de vaporisation plus élevée que certains autres terpènes, ce qui le rend approprié pour des applications spécifiques .

- Sa large gamme d'activités biologiques, notamment ses propriétés antioxydantes, sédatives et répulsives pour les insectes, le distingue des autres composés similaires .

Activité Biologique

Terpinolene, a monoterpene found in various essential oils, has garnered attention for its diverse biological activities. This article provides an overview of terpinolene's pharmacological properties, including its antioxidant, antifungal, and cytotoxic effects, supported by data from in silico, in vitro, and in vivo studies.

Overview of Terpinolene

Terpinolene is a colorless liquid with a floral aroma, commonly present in essential oils derived from plants such as tea tree and nutmeg. Its chemical structure allows it to interact with various biological systems, leading to a range of therapeutic effects.

1. Antioxidant Activity

Terpinolene exhibits significant antioxidant properties, which have been documented in multiple studies. The compound enhances the total antioxidant capacity by inducing the expression of Akt1, a protein involved in cellular survival pathways.

- Key Findings:

- A study by Lu et al. (2019) demonstrated that terpinolene reduced total oxidant levels and increased antioxidant substances in a concentration-dependent manner, comparable to butylated hydroxytoluene (BHT), a standard antioxidant .

- The compound inhibited lipid peroxidation by over 80%, indicating its potential as a protective agent against oxidative stress-related diseases .

2. Antifungal Activity

Terpinolene has shown promising antifungal effects against various pathogens. Its efficacy is notable in inhibiting mycotoxin biosynthesis, which is crucial for food safety and public health.

- Key Findings:

- Research indicates that terpinolene significantly downregulated the expression of genes related to mycotoxin production in fungi such as Fusarium avenaceum, showcasing its potential as a natural antifungal agent .

- Comparative studies have demonstrated that terpinolene's minimum inhibitory concentration (MIC) values are favorable when compared to other known antifungal agents .

3. Cytotoxic and Antiproliferative Effects

The cytotoxicity of terpinolene varies depending on the cell type and concentration used. While some studies indicate low toxicity levels, others suggest potential cytotoxic effects at higher concentrations.

- Key Findings:

- Terpinolene has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and expression of apoptotic markers such as BAX and cleaved-PARP without causing significant genotoxicity .

- In contrast, studies on normal cell lines (e.g., L929 fibroblasts) revealed that terpinolene did not induce significant cytotoxic effects at lower concentrations .

Summary of Research Findings

The following table summarizes key biological activities of terpinolene based on recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidant levels; inhibits lipid peroxidation | Lu et al. (2019) |

| Antifungal | Inhibits mycotoxin biosynthesis | Jurado et al. (2008) |

| Cytotoxic | Induces apoptosis in cancer cells | Kig et al. (2021) |

| Cytoprotective | Protects normal cells from oxidative damage | Morshedi et al. (2014) |

Case Studies

Several case studies have highlighted the therapeutic potential of terpinolene:

- Case Study 1: A systematic review analyzed 57 studies on terpinolene's biological activities and concluded that its antioxidant and insecticidal properties are the most investigated areas . The review emphasized the need for further exploration into the mechanisms underlying these effects.

- Case Study 2: In vivo studies evaluating the safety profile of terpinolene have been limited. However, preliminary findings suggest that at therapeutic doses, terpinolene exhibits low toxicity compared to other monoterpenes, indicating its potential for safe use in various applications .

Propriétés

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYAFQVGZZPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027222 | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg], 0.74 mm Hg at 25 °C | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale amber liquid, Colorless liquid or oil | |

CAS No. |

586-62-9 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terpinolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,4(8)-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 586-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.